REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[O-]CC.[Na+].Cl[C:14]1[C:15](=[O:26])[C:16]2[C:21]([C:22](=[O:25])[C:23]=1Cl)=[CH:20][CH:19]=[CH:18][CH:17]=2.Cl>C(O)C>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:23]3[C:22](=[O:25])[C:21]4[C:16]([C:15](=[O:26])[C:14]=3[O:5][C:4]=2[CH:3]=1)=[CH:17][CH:18]=[CH:19][CH:20]=4 |f:1.2|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The yellow solid that precipitated was collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with water, methanol, diethyl ether
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(OC3=C2C(C2=CC=CC=C2C3=O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |